molecular formula C16H10BrNO3 B15061100 6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid

6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B15061100
M. Wt: 344.16 g/mol
InChI Key: OQGPWKLAZNTGCO-UHFFFAOYSA-N
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Description

6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound with a molecular formula of C16H10BrNO3 This compound is characterized by the presence of a bromine atom, a furan ring, and a quinoline carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H10BrNO3

Molecular Weight

344.16 g/mol

IUPAC Name

6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C16H10BrNO3/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20)

InChI Key

OQGPWKLAZNTGCO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Origin of Product

United States

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